molecular formula C13H14N2O2 B2372197 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione CAS No. 41994-17-6

7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione

Cat. No.: B2372197
CAS No.: 41994-17-6
M. Wt: 230.267
InChI Key: APCKVEZDYLVVIN-UHFFFAOYSA-N
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Description

7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Mechanism of Action

Target of Action

The primary target of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is DNA . This compound is activated by hepatic cytosol into electrophilic sulfuric acid esters, which are capable of forming covalent DNA adducts .

Mode of Action

This compound interacts with its target, DNA, through a process known as sulfotransferase-assisted activation . This process transforms the compound into an electrophilic, mutagenic, or tumorigenic sulfuric acid ester metabolite, which binds covalently to DNA and leads to mutation .

Biochemical Pathways

The biochemical pathway affected by this compound involves the activation of benzylic alcohols to mutagens by hepatic sulfotransferases . The downstream effect of this pathway is the formation of DNA adducts, which can lead to mutations .

Pharmacokinetics

It is known that the compound is activated in the liver and forms covalent bonds with dna . This suggests that the compound is absorbed and metabolized in the body, and its bioavailability is likely influenced by these processes.

Result of Action

The molecular and cellular effects of this compound’s action include the formation of DNA adducts and the induction of mutations . These effects can potentially lead to changes in gene expression and cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body, such as other drugs or chemicals, could potentially affect the activation of the compound and its interaction with DNA . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7,8,9,10-tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione has several applications in scientific research:

Biological Activity

7,8,9,10-Tetrahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-6,12(5H,6aH)-dione is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions that yield various derivatives with differing biological activities. The structural framework of this compound allows for modifications that can enhance its pharmacological properties.

Benzodiazepines primarily function as allosteric modulators of the GABAA_A receptor. They bind to specific sites on the receptor complex and enhance the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism underlies their use as anxiolytics and sedatives.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various derivatives of benzodiazepines on cancer cell lines. For instance:

CompoundCell LineIC50_{50} Value (μM)
Compound 9HCT-116 (Colorectal carcinoma)16.19 ± 1.35
Compound 9MCF-7 (Breast adenocarcinoma)17.16 ± 1.54
DoxorubicinHCT-116Standard Reference
DoxorubicinMCF-7Standard Reference

These results indicate that certain derivatives of this compound exhibit significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Selectivity and Side Effects

The quest for selective benzodiazepine derivatives has led to the identification of compounds that preferentially activate specific GABAA_A receptor subtypes (e.g., alpha-2 and alpha-3). Such selectivity may reduce side effects commonly associated with traditional benzodiazepines .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Study on Mutagenicity : A study demonstrated that trans-opened derivatives of tetrahydrobenzo[a]pyrene induced mutations in DNA at multiple sites. This highlights the potential genotoxic effects associated with certain structural analogs .
  • Anti-inflammatory Potential : Research has also indicated that benzodiazepine derivatives linked with triazole moieties exhibited anti-inflammatory properties in vitro. These compounds showed significant inhibition of nitric oxide production in LPS-stimulated BV2 cells .

Properties

IUPAC Name

5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-11-7-3-4-8-15(11)13(17)9-5-1-2-6-10(9)14-12/h1-2,5-6,11H,3-4,7-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCKVEZDYLVVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331822
Record name 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

41994-17-6
Record name 5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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